Folate-PEG2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

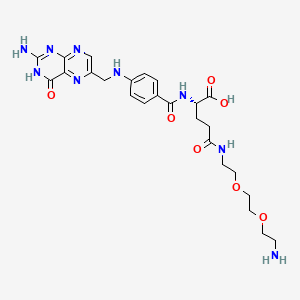

C25H33N9O7 |

|---|---|

Molecular Weight |

571.6 g/mol |

IUPAC Name |

(2S)-5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C25H33N9O7/c26-7-9-40-11-12-41-10-8-28-19(35)6-5-18(24(38)39)32-22(36)15-1-3-16(4-2-15)29-13-17-14-30-21-20(31-17)23(37)34-25(27)33-21/h1-4,14,18,29H,5-13,26H2,(H,28,35)(H,32,36)(H,38,39)(H3,27,30,33,34,37)/t18-/m0/s1 |

InChI Key |

LKVMQAYNKYJHGM-SFHVURJKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Folate-PEG2-amine: A Core Component in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG2-amine is a heterobifunctional molecule meticulously designed for targeted drug delivery, particularly in the realm of oncology.[1][2] It consists of three key components: a folic acid (folate) moiety, a short polyethylene glycol (PEG) linker with two ethylene glycol units, and a terminal primary amine group. This unique architecture allows for the conjugation of various therapeutic payloads to the amine terminus, while the folate ligand actively targets cells that overexpress the folate receptor (FR).[3][4] This guide provides a comprehensive overview of this compound, including its synthesis, properties, and applications, with a focus on its role in facilitating receptor-mediated endocytosis for targeted cancer therapy.

Physicochemical Properties

This compound is a yellow solid at room temperature.[5] Its PEG linker imparts increased water solubility and biocompatibility to the conjugated therapeutic agent, while also potentially reducing immunogenicity and extending circulation half-life. The terminal amine group serves as a reactive handle for covalent attachment to drugs, imaging agents, or nanoparticles.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C25H33N9O7 | |

| Molecular Weight | 571.59 g/mol | |

| Solubility | Soluble in DMSO, DMF, and water. | |

| Purity | >95% (commercially available) | |

| Representative Folate-Targeted Nanoparticles | ||

| Particle Size | 67.5 - 180 nm | |

| Polydispersity Index (PDI) | 0.17 - 0.25 | |

| Zeta Potential | -8.0 to -50.0 mV | |

| Drug Loading Efficiency (Doxorubicin) | up to 88.5% |

Core Application: Targeted Drug Delivery via Folate Receptor-Mediated Endocytosis

The primary application of this compound lies in its ability to selectively deliver therapeutic agents to cancer cells. Many types of cancer, including ovarian, lung, breast, and brain tumors, exhibit a significant overexpression of the folate receptor on their cell surfaces, whereas its expression in healthy tissues is limited. This differential expression provides a window for targeted therapy.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

The process of cellular uptake of folate-conjugated molecules is a classic example of receptor-mediated endocytosis. The key steps are outlined below:

Caption: Folate receptor-mediated endocytosis pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the formation of an amide bond between the carboxylic acid group of folic acid and the primary amine of a PEG2-diamine. A common synthetic strategy is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Activation of Folic Acid: Folic acid is dissolved in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). An activating agent, such as a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC), is added to the solution. This reaction converts the carboxylic acid group of folic acid into a more reactive intermediate, facilitating nucleophilic attack by the amine. The reaction is typically stirred at room temperature for several hours under an inert atmosphere (e.g., nitrogen or argon).

-

Conjugation with PEG2-diamine: A solution of excess H2N-PEG2-NH2 in an appropriate solvent is added to the activated folic acid solution. The excess of the diamine is crucial to minimize the formation of di-folate PEG derivatives. The reaction mixture is stirred for an extended period (e.g., 12-24 hours) at room temperature.

-

Purification: The crude product is purified to remove unreacted starting materials, byproducts (e.g., urea from EDC or DCC), and any di-substituted product. Common purification techniques include dialysis against a solvent gradient, size exclusion chromatography, or preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product, this compound, is characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the presence of characteristic peaks for both the folate and PEG moieties and to verify the formation of the amide bond.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups, including the amide bond.

-

Mass Spectrometry (MS): To determine the molecular weight of the final product.

-

In Vitro Cytotoxicity Assay

To evaluate the efficacy of a drug conjugated to this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.

Methodology:

-

Cell Culture: Folate receptor-positive cancer cells (e.g., HeLa, KB, MCF-7) and folate receptor-negative control cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the free drug, the Folate-PEG2-drug conjugate, and a non-targeted control conjugate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the incubation period, the treatment media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.

Table 2: Representative In Vitro and In Vivo Efficacy Data for Folate-Targeted Drug Delivery Systems

| Parameter | Folate-Targeted Nanoparticles | Non-Targeted Nanoparticles | Free Drug | Source |

| In Vitro Cytotoxicity (IC50) | ||||

| HeLa Cells | Significantly Lower | Higher | Higher | |

| MCF-7 Cells | Significantly Lower | Higher | Higher | |

| In Vivo Tumor Growth Inhibition | ||||

| Tumor Volume Reduction | Significant | Moderate | Low | |

| Pharmacokinetics | ||||

| Area Under the Curve (AUC) | Increased (compared to free drug) | Increased (compared to free drug) | Lower | |

| Circulation Half-life | Prolonged | Prolonged | Short |

Conclusion

This compound is a valuable and versatile tool in the development of targeted therapies. Its straightforward chemistry, coupled with the well-established principle of folate receptor targeting, makes it an attractive component for researchers and drug developers aiming to enhance the efficacy and reduce the off-target toxicity of potent therapeutic agents. The detailed understanding of its synthesis, properties, and mechanism of action provided in this guide serves as a foundational resource for its effective implementation in preclinical and potentially clinical applications.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Folate PEG, Folic Acid PEG linkers, FA PEG Reagent | AxisPharm [axispharm.com]

- 3. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate-targeted nanoparticles show efficacy in the treatment of inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

Folate-PEG2-Amine: A Technical Guide for Researchers and Drug Development Professionals

Folate-PEG2-amine is a heterobifunctional molecule composed of a folic acid moiety, a short polyethylene glycol (PEG) linker with two ethylene glycol units, and a terminal primary amine group. This unique structure positions it as a valuable tool in the development of targeted therapeutics and diagnostics, particularly in oncology.

The folic acid component serves as a high-affinity targeting ligand for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovary, lung, breast, and brain, while having limited expression in healthy tissues. The hydrophilic PEG linker enhances the molecule's solubility and biocompatibility, and the terminal amine provides a reactive handle for conjugation to a wide array of molecules, such as small molecule drugs, imaging agents, or nanoparticles. This targeted delivery approach aims to increase the therapeutic index of conjugated payloads by concentrating them at the site of disease and minimizing off-target toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various supplier datasheets and publicly available chemical databases.

| Property | Value | Source |

| Chemical Formula | C₂₅H₃₃N₉O₇ | [1][2] |

| Molecular Weight | 571.59 g/mol | [1][3] |

| CAS Number | 1099829-15-8 | [1] |

| Appearance | Yellow to orange solid | |

| Purity | >96% | |

| Solubility | Soluble in DMSO (up to 10 mM), DMF, and water. | |

| Predicted Density | 1.52 ± 0.1 g/cm³ | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | |

| SMILES | O=C(CC--INVALID-LINK--NC(C(C=C1)=CC=C1NCC2=NC(C(NC(N)=N3)=O)=C3N=C2)=O)NCCOCCOCCN |

Chemical Structure

The chemical structure of this compound consists of three key components: the pteridine ring system of folic acid, the di-ethylene glycol linker, and the terminal primary amine.

References

An In-depth Technical Guide on the Synthesis and Characterization of Folate-PEG2-amine

This technical guide provides a comprehensive overview of the synthesis and characterization of Folate-PEG2-amine, a heterobifunctional molecule widely utilized in targeted drug delivery and other biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visual diagrams of key processes.

Introduction

This compound is a molecule that combines the targeting capabilities of folic acid with the pharmacokinetic benefits of a polyethylene glycol (PEG) linker, terminating in an amine group for further conjugation. Folic acid targets the folate receptor, which is overexpressed in many types of cancer cells, making it a valuable ligand for targeted therapy. The PEG linker enhances solubility and reduces immunogenicity, while the terminal amine group allows for covalent attachment to drugs, imaging agents, or nanoparticles.[1][2]

Molecular Profile:

| Property | Value |

| Molecular Formula | C25H33N9O7 |

| Molecular Weight | 571.59 g/mol |

| CAS Number | 1099829-15-8[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a carbodiimide-mediated coupling reaction between folic acid and a diamino-PEG linker. The following protocol is a generalized procedure based on established methods for similar conjugations.[4]

Experimental Protocol: Synthesis

Materials:

-

Folic Acid (FA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-PEG2-Amine (H2N-(CH2)2-O-(CH2)2-NH2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

Dialysis tubing (MWCO 1 kDa)

-

Deionized water

Procedure:

-

Activation of Folic Acid:

-

Dissolve folic acid in anhydrous DMSO.

-

Add EDC and NHS in a 1:1.2:1.2 molar ratio relative to folic acid.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours to form the NHS-activated folate ester.

-

-

Conjugation Reaction:

-

In a separate flask, dissolve a 10-fold molar excess of Amine-PEG2-Amine in anhydrous DMSO. Add a catalytic amount of DIPEA.

-

Slowly add the activated folate ester solution to the Amine-PEG2-Amine solution.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

-

Purification:

-

Precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitate and decant the ether.

-

Redissolve the pellet in a minimal amount of deionized water.

-

Purify the product by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and byproducts.

-

Lyophilize the dialyzed solution to obtain the final product as a yellow-orange powder.

-

Synthesis Pathway Diagram:

Caption: Synthesis of this compound via EDC/NHS chemistry.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

¹H NMR is used to confirm the covalent conjugation of folic acid to the PEG linker by identifying characteristic peaks of both moieties in the final product's spectrum.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of lyophilized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: Identify and integrate the characteristic peaks corresponding to the protons of the folic acid and the PEG linker.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Proton Assignment |

| ~8.6 | Pteridine proton of FA |

| ~7.6 and ~6.6 | Aromatic protons of p-aminobenzoic acid (PABA) moiety of FA |

| ~4.3 | α-CH proton of glutamic acid moiety of FA |

| ~3.5 | Methylene protons (-CH₂-CH₂-O-) of the PEG linker |

| ~2.0 - ~2.2 | β and γ protons of the glutamic acid moiety of FA |

NMR Characterization Workflow:

Caption: Workflow for ¹H NMR characterization.

Mass spectrometry is employed to confirm the molecular weight of the synthesized this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system (e.g., water:acetonitrile with 0.1% formic acid).

-

Data Acquisition: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Calculated Monoisotopic Mass | 571.2503 g/mol |

| Expected [M+H]⁺ | 572.2576 m/z |

Mass Spectrometry Characterization Workflow:

Caption: Workflow for Mass Spectrometry characterization.

HPLC is used to assess the purity of the final product and to separate it from any unreacted starting materials or byproducts.

Experimental Protocol: HPLC

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at 280 nm and 365 nm (characteristic absorbance wavelengths for folic acid).

-

-

Data Analysis: Analyze the chromatogram for a single major peak corresponding to the product and calculate the purity based on the peak area.

Expected HPLC Data:

| Parameter | Expected Outcome |

| Retention Time | A single major peak, distinct from folic acid and the PEG-diamine. |

| Purity | >95% (as determined by peak area integration) |

HPLC Characterization Workflow:

Caption: Workflow for HPLC characterization.

Conclusion

This technical guide outlines the fundamental procedures for the synthesis and characterization of this compound. The successful synthesis relies on a well-controlled coupling reaction, followed by rigorous purification. The characterization is essential to confirm the chemical identity and purity of the final product, ensuring its suitability for subsequent applications in targeted drug delivery and biomedical research. The provided protocols and diagrams serve as a valuable resource for researchers in this field.

References

The Role of Folate in Targeted Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted drug delivery represents a paradigm shift in cancer therapy, aiming to maximize therapeutic efficacy while minimizing off-target toxicity. The folate receptor (FR), a cell surface protein significantly overexpressed in a wide array of human cancers with restricted expression in healthy tissues, has emerged as a premier target for this strategy. This technical guide provides a comprehensive overview of the principles, mechanisms, and applications of folate-mediated targeted drug delivery. We delve into the molecular basis of FR targeting, the design and synthesis of folate-drug conjugates, and the preclinical and clinical evidence supporting its utility. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to equip researchers with the foundational knowledge required to advance this promising therapeutic modality.

The Folate Receptor: A Gateway to Cancer Cells

The strategy of using folate for targeted drug delivery hinges on the differential expression of its receptor, the folate receptor (FR), between malignant and normal cells.[1] There are two primary glycosylphosphatidylinositol (GPI)-anchored isoforms relevant to this approach:

-

Folate Receptor Alpha (FRα): This isoform is frequently overexpressed in cancers of epithelial origin.[2][3][4] Its expression is particularly high in ovarian, endometrial, lung, and breast cancers, making it an attractive target for a broad range of solid tumors.[5]

-

Folate Receptor Beta (FRβ): Expression of FRβ is more restricted and is primarily found on activated macrophages and in certain hematopoietic malignancies like myeloid leukemia. This opens avenues for targeting inflammatory diseases in addition to cancer.

The limited presence of FRs on the apical surface of a few specialized normal cells (e.g., in the kidney and placenta) means that systemically administered folate-targeted drugs have limited access to these sites, thereby reducing the potential for toxicity.

Data Presentation: Folate Receptor α (FRα) Overexpression in Human Cancers

The following table summarizes the prevalence of FRα overexpression across various cancer types, highlighting the broad applicability of this targeting strategy.

| Cancer Type | Frequency of FRα Overexpression | References |

| Ovarian Cancer | 75% - 96% | |

| Endometrial Cancer | 20% - 81% | |

| Non-Small Cell Lung Cancer (NSCLC) | 13% - 87% (higher in adenocarcinoma) | |

| Breast Cancer | 20% - 70% (higher in triple-negative) | |

| Renal Cell Carcinoma | 57% | |

| Colorectal Cancer | 63% | |

| Prostate Cancer | 67% | |

| Mesothelioma | ~72% |

Mechanism of Uptake: Receptor-Mediated Endocytosis

Folate-drug conjugates gain entry into cancer cells through a highly efficient process known as receptor-mediated endocytosis. This cellular uptake mechanism is a cornerstone of the targeting strategy. Folic acid, the targeting ligand, is an ideal candidate due to its small size, lack of immunogenicity, and simple conjugation chemistry. Crucially, when folic acid is derivatized via its γ-carboxyl group, it retains its high binding affinity for the folate receptor.

The process unfolds in several distinct steps:

-

Binding: The folate-drug conjugate circulates through the bloodstream and binds with high affinity to the folate receptors expressed on the surface of cancer cells.

-

Internalization: Upon binding, the cell membrane invaginates, engulfing the receptor-ligand complex within a vesicle called an endosome.

-

Drug Release: The endosome undergoes acidification (to a pH of approximately 5) through the action of proton pumps. This acidic environment induces a conformational change in the folate receptor, causing the release of the folate-drug conjugate into the endosomal lumen. The linker connecting the drug to folate is often designed to be cleaved under these acidic conditions, liberating the active therapeutic agent into the cytoplasm.

-

Receptor Recycling: Following the release of its cargo, the folate receptor is recycled back to the cell surface, ready to bind to another conjugate, allowing for the continuous accumulation of the drug within the target cell.

Visualization: Folate Receptor-Mediated Endocytosis Pathway

Caption: The pathway of folate receptor-mediated endocytosis for targeted drug delivery.

Design and Synthesis of Folate-Targeted Therapeutics

A typical folate-targeted therapeutic consists of three essential components: the folic acid targeting moiety, a therapeutic payload, and a linker that connects them. The nature of the payload can be diverse, ranging from small molecule chemotherapeutics and imaging agents to complex nanocarrier systems.

Visualization: General Structure of a Folate-Drug Conjugate

Caption: The modular components of a typical folate-drug conjugate.

Experimental Protocol: General Synthesis of a Folate-PEG-Drug Conjugate

This protocol outlines a generalized, multi-step procedure for synthesizing a folate-drug conjugate using polyethylene glycol (PEG) as a linker, which can enhance solubility and circulation time.

Materials: Folic acid (FA), N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent, Dimethyl sulfoxide (DMSO), amine-terminated PEG (NH2-PEG-X, where X is another functional group for drug attachment), the drug molecule with a suitable reactive group, and appropriate purification columns (e.g., size exclusion chromatography).

Procedure:

-

Activation of Folic Acid:

-

Dissolve folic acid in anhydrous DMSO.

-

Add NHS and DCC in slight molar excess to the folic acid solution.

-

Stir the reaction mixture at room temperature in the dark for 12-24 hours to activate the γ-carboxyl group of folic acid, forming an FA-NHS ester.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

-

Conjugation to PEG Linker:

-

Dissolve the amine-terminated PEG linker in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add the filtered FA-NHS solution dropwise to the PEG solution while stirring.

-

Allow the reaction to proceed for 4-12 hours at room temperature to form the FA-PEG conjugate.

-

-

Purification of FA-PEG:

-

Purify the FA-PEG conjugate from unreacted folic acid and PEG using dialysis or size exclusion chromatography.

-

Characterize the product using UV-Vis spectroscopy (to confirm folate presence) and NMR.

-

-

Conjugation to Therapeutic Drug:

-

Activate the terminal group of the FA-PEG conjugate (if necessary) or the drug molecule using appropriate coupling chemistry (e.g., EDC/NHS for carboxyl groups, maleimide for thiols).

-

React the activated FA-PEG with the drug molecule in a suitable solvent system.

-

Monitor the reaction progress using a technique like High-Performance Liquid Chromatography (HPLC).

-

-

Final Purification and Characterization:

-

Purify the final FA-PEG-Drug conjugate using HPLC or other chromatographic techniques.

-

Confirm the structure and purity of the final product using Mass Spectrometry, NMR, and FTIR spectroscopy.

-

Efficacy and Applications

Folate-targeted systems have demonstrated significant efficacy in a multitude of preclinical models, leading to enhanced cellular uptake and improved therapeutic outcomes compared to non-targeted formulations.

Data Presentation: Efficacy of Folate-Targeted Drug Delivery Systems

| Drug/Nanoparticle System | Cancer Cell Line / Model | Key Quantitative Findings | References |

| Folate-Tubulysin Conjugate (EC1456) | FR-Positive Cells | IC50 was significantly lower (0.180 x 10⁻¹⁰ nM) compared to the non-conjugated drug (4.30 nM). | |

| Folate-coated Silica Nanoparticles (Doxorubicin-loaded) | HeLa Cells | Exhibited ~90% tumor growth inhibition, compared to ~78% for non-coated nanoparticles. | |

| Folate-coated PLGA Nanoparticles (Topotecan-loaded) | In vivo tumor model | Showed ~75% tumor reduction, compared to ~47% for non-coated nanoparticles and ~26% for free drug. | |

| Folate-Lipid-Polymer Hybrid Nanoparticles (PTX-loaded) | EMT6 Breast Cancer Cells | Cellular uptake was enhanced by 103.7% (at 0.5h) and 92.0% (at 2h) compared to non-targeted nanoparticles. | |

| Folate-Conjugated Nanoparticles (Amodiaquine-loaded) | HeLa, MDAMB-231 Cells | Demonstrated significantly higher cytotoxicity and cellular internalization compared to non-conjugated nanoparticles. |

Several folate-targeted agents have advanced into human clinical trials, validating the preclinical promise. Notable examples include vintafolide (a folate-vinca alkaloid conjugate) and mirvetuximab soravtansine (an antibody-drug conjugate targeting FRα), particularly for the treatment of FRα-positive ovarian cancer.

Methodologies for Preclinical Evaluation

Rigorous preclinical evaluation is critical to ascertain the targeting specificity and therapeutic potential of novel folate-drug conjugates.

Visualization: Typical Experimental Workflow for Evaluation

Caption: A standard preclinical workflow for evaluating folate-targeted therapeutics.

Experimental Protocol: In Vitro Cellular Uptake Assay

Objective: To quantify the cellular internalization of a folate-conjugated agent and confirm its receptor-mediated pathway.

Procedure:

-

Cell Culture: Culture FR-positive cells (e.g., HeLa, EMT6) and FR-negative control cells (e.g., L929) in folate-deficient culture medium for at least 24 hours prior to the experiment to maximize receptor availability.

-

Seeding: Seed cells in appropriate plates (e.g., 24-well plates for quantitative analysis, glass-bottom dishes for microscopy) and allow them to adhere overnight.

-

Treatment Groups:

-

Group A: FR-positive cells + Folate-conjugated agent (e.g., fluorescently labeled).

-

Group B: FR-positive cells + Non-targeted control agent.

-

Group C (Competition): FR-positive cells pre-incubated with a high concentration of free folic acid (e.g., 1 mM) for 1-2 hours, followed by the addition of the folate-conjugated agent.

-

Group D: FR-negative cells + Folate-conjugated agent.

-

-

Incubation: Add the test agents to the cells at a predetermined concentration and incubate for a set time (e.g., 0.5 to 4 hours) at 37°C.

-

Analysis:

-

Quantitative: Wash the cells thoroughly with cold PBS to remove unbound agents. Lyse the cells and quantify the internalized agent using a plate reader (for fluorescence/luminescence) or flow cytometry.

-

Qualitative: For microscopy, wash, fix, and mount the cells. Visualize internalization using confocal or fluorescence microscopy.

-

Experimental Protocol: In Vivo Antitumor Efficacy Study

Objective: To evaluate the therapeutic efficacy and safety of a folate-drug conjugate in a relevant animal model.

Procedure:

-

Animal Model: Establish tumors by subcutaneously injecting FR-positive human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

-

Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=5-10 per group):

-

Vehicle Control (e.g., saline or PBS).

-

Free Drug (at its maximum tolerated dose).

-

Folate-Drug Conjugate.

-

Non-targeted Drug Conjugate.

-

-

Dosing: Administer the treatments via a clinically relevant route (typically intravenously) according to a predetermined schedule (e.g., twice weekly for 3 weeks).

-

Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors for weighing and histological analysis. Collect major organs (liver, kidneys, spleen, heart, lungs) to assess for any signs of toxicity.

Challenges and Future Directions

Despite its considerable success, the field of folate-targeted therapy is not without its challenges. Issues include potential competitive inhibition by circulating folate in the serum, off-target accumulation in the kidneys and liver (which also express FRs), and the potential for the drug to be trapped or neutralized within the endosome before it can reach its intracellular target.

Future research is focused on several key areas:

-

Smarter Linkers: Designing advanced linkers that are more stable in circulation but are efficiently and specifically cleaved only within the target cell's unique microenvironment (e.g., by specific enzymes or the low pH of endosomes).

-

Combination Therapies: Combining folate-targeted drugs with other treatment modalities, such as immunotherapy or anti-angiogenic agents, to achieve synergistic antitumor effects.

-

Patient Stratification: Utilizing FR-targeted imaging agents (e.g., folate-conjugated PET tracers) to non-invasively assess the FR expression status of a patient's tumor, thereby selecting individuals most likely to benefit from this targeted therapy.

Conclusion

Folate-mediated targeted drug delivery has transitioned from a promising concept to a clinically validated strategy. The high-affinity interaction between folic acid and its receptor, coupled with the significant overexpression of FR on cancer cells, provides a robust mechanism for the selective delivery of potent therapeutic agents. By concentrating cytotoxic payloads at the site of disease, this approach holds the potential to significantly widen the therapeutic window of many anticancer drugs. Continued innovation in conjugate design, linker technology, and patient selection will further solidify the role of folate targeting as a cornerstone of modern precision oncology.

References

- 1. Progress of Folic Acid-Folate Receptor as Drug Carriers in Targeted Drug Delivery System | SHS Web of Conferences [shs-conferences.org]

- 2. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Targeted drug delivery via folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

PEGylation: A Technical Guide to Enhancing Drug Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern pharmaceutical development. This technique has been instrumental in improving the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics, from small molecules to large biologics. By enhancing drug solubility and stability, PEGylation addresses critical challenges in drug delivery, leading to more effective and patient-compliant treatments. This guide provides an in-depth exploration of the mechanisms, quantitative impacts, experimental protocols, and analytical characterization of PEGylation.

Introduction to PEGylation

PEGylation is the process of attaching one or more chains of polyethylene glycol (PEG), a non-toxic, non-immunogenic, and highly water-soluble polymer, to a therapeutic agent.[1] This modification can be achieved through both covalent and non-covalent attachments.[2] The primary goal of PEGylation is to alter the physicochemical properties of the parent molecule, thereby improving its therapeutic efficacy.[3] Since the first PEGylated drug was approved in the 1990s, this technology has been successfully applied to numerous therapeutic proteins, peptides, antibody fragments, and small molecules, leading to a multi-billion dollar industry.[2][4]

The benefits of PEGylation are multifaceted and include:

-

Enhanced Solubility: Particularly for hydrophobic drugs, the hydrophilic PEG chains significantly increase water solubility.

-

Improved Stability: PEGylation protects drugs from enzymatic degradation and aggregation, extending their shelf-life and in vivo stability.

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, leading to a longer duration of action.

-

Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the drug's surface, minimizing immune responses.

Mechanisms of Action

Solubility Enhancement

The hydrophilic nature of the repeating ethylene oxide units in the PEG polymer is the primary driver of improved solubility. When attached to a hydrophobic drug, the PEG chain effectively creates a "hydrophilic shell" around the molecule. This shell interacts favorably with water molecules, leading to an overall increase in the aqueous solubility of the conjugate. This mechanism is particularly crucial for the formulation and delivery of poorly water-soluble compounds.

Stability Enhancement

PEGylation enhances drug stability through several key mechanisms:

-

Steric Hindrance: The flexible and bulky PEG chains create a steric barrier that physically hinders the approach of proteolytic enzymes and other degrading agents. This protection against enzymatic degradation is a major contributor to the extended in vivo half-life of PEGylated therapeutics.

-

Protection from Immune System: The "stealth" properties conferred by PEGylation help the drug evade recognition by the host's immune system. The PEG chains mask the protein's surface epitopes, reducing its antigenicity and immunogenicity.

-

Prevention of Aggregation: For protein therapeutics, aggregation is a common instability issue that can lead to loss of activity and increased immunogenicity. PEGylation helps prevent aggregation by physically separating the protein molecules and increasing their solubility.

-

Increased Hydrodynamic Volume: The attachment of PEG chains significantly increases the hydrodynamic size of the drug molecule. This larger size prevents the molecule from being rapidly cleared by the kidneys, thus extending its circulation time in the bloodstream.

Quantitative Impact of PEGylation

The effects of PEGylation can be quantitatively measured and have been shown to produce significant improvements in various pharmacokinetic parameters.

| Drug | PEG Size (kDa) | Parameter | Unmodified | PEGylated | Fold Improvement | Reference |

| Interferon-α-2a | 20 | Half-life | 1.2 h | 13.3 h | ~11x | |

| Interferon-α-2a | 40 | Half-life | 1.2 h | 34.1 h | ~28x | |

| Interferon-α-2a | 60 | Half-life | 1.2 h | 49.3 h | ~41x | |

| Interferon-α | - | Half-life | - | - | 5-10x | |

| Micelles | 5 | Blood Circulation Half-life | - | 4.6 min | - | |

| Micelles | 10 | Blood Circulation Half-life | - | 7.5 min | - | |

| Micelles | 20 | Blood Circulation Half-life | - | 17.7 min | - |

Table 1: Impact of PEGylation on Drug Half-Life

| Drug | PEG Size (kDa) | Parameter | Unmodified | PEGylated | Reference |

| Brain-derived neurotrophic factor (BDNF) | 2 | Renal Clearance | Increased | Decreased (with PEG5000) | |

| Polystyrene Nanoparticles | 3.4 | Protein Adsorption | - | 90% reduction |

Table 2: Miscellaneous Effects of PEGylation

Experimental Protocols

General Protein PEGylation Workflow

The process of PEGylating a protein generally involves the activation of a PEG derivative, conjugation to the protein, and subsequent purification and characterization of the conjugate.

Caption: General workflow for protein PEGylation.

Protocol: Amine-Reactive PEGylation of Bovine Serum Albumin (BSA)

This protocol describes the PEGylation of a model protein, BSA, using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

-

Methoxy-PEG-NHS ester

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Prepare BSA Solution: Dissolve BSA in 0.1 M PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

-

Prepare Activated PEG Solution: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the activated PEG solution to the BSA solution. The molar ratio of PEG to protein should be optimized, but a 10-fold molar excess of PEG is a common starting point.

-

Incubation: Gently stir the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 30 minutes.

-

Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

Characterization: Analyze the purified PEGylated BSA using SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol: Determination of Drug Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

Drug substance

-

Solvent (e.g., water, buffer)

-

Shaker or agitator

-

Temperature-controlled environment

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the drug to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved drug in the clear supernatant using a validated analytical method.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the drug in the specified solvent at that temperature.

Protocol: Assessment of Drug Stability (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Materials:

-

Drug substance or product

-

Stress agents (e.g., HCl, NaOH, H₂O₂, UV light)

-

Temperature-controlled chambers

-

Validated stability-indicating analytical method (typically HPLC)

Procedure:

-

Stress Conditions: Expose the drug to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Incubate with HCl and NaOH solutions.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Stress: Expose to elevated temperatures.

-

Photostability: Expose to UV and visible light.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating method (e.g., HPLC with a diode-array detector).

-

Data Evaluation:

-

Identify and quantify the degradation products.

-

Determine the degradation rate under each stress condition.

-

Confirm that the analytical method can separate the intact drug from all significant degradation products.

-

Characterization of PEGylated Drugs

A comprehensive characterization of PEGylated drugs is essential to ensure quality, consistency, and efficacy.

Characterization Workflow

Caption: Workflow for the characterization of PEGylated drugs.

Key Analytical Techniques

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A fundamental technique to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

-

Size-Exclusion Chromatography (SEC): Used to separate PEGylated species based on their hydrodynamic radius and to quantify aggregates.

-

Mass Spectrometry (MS): Provides precise mass information to confirm the degree of PEGylation (number of PEG chains attached) and can be used to identify the specific sites of PEG attachment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to investigate structural changes in the protein upon PEGylation.

-

Circular Dichroism (CD): Assesses the secondary structure of the protein to ensure that PEGylation has not caused significant conformational changes.

-

Biological Assays: Essential for determining if the PEGylated drug retains its intended biological activity, as excessive PEGylation can sometimes hinder binding to its target.

Challenges and Future Directions

Despite its numerous advantages, PEGylation is not without its challenges:

-

Anti-PEG Antibodies: The immune system can, in some cases, generate antibodies against the PEG polymer itself, which can lead to accelerated clearance of the drug.

-

Reduced Bioactivity: Steric hindrance from the PEG chain can sometimes interfere with the drug's interaction with its target receptor, leading to reduced efficacy.

-

Manufacturing Complexity: The PEGylation process can be complex and may result in a heterogeneous mixture of products, requiring stringent manufacturing controls and purification processes.

Future innovations in PEGylation are focused on overcoming these challenges through strategies such as:

-

Site-Specific PEGylation: Techniques like "click chemistry" and enzymatic ligation are being used to attach PEG chains at specific, predetermined sites on the drug molecule. This leads to a more homogeneous product with potentially preserved bioactivity.

-

Releasable PEGs: These are designed to release the native drug from the PEG conjugate in vivo, which can help to avoid loss of efficacy.

Conclusion

PEGylation remains a powerful and widely utilized strategy in drug development for enhancing the solubility and stability of therapeutic agents. Its ability to improve the pharmacokinetic and pharmacodynamic properties of drugs has led to the successful development of numerous marketed products. A thorough understanding of the mechanisms, quantitative effects, and the associated experimental and analytical methodologies is crucial for researchers and scientists working to harness the full potential of this transformative technology. As the field continues to evolve with the development of next-generation PEGylation strategies, its impact on medicine is set to expand even further.

References

Folate-PEG2-amine as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3] This technical guide provides a comprehensive overview of Folate-PEG2-amine as a specialized PROTAC linker designed for targeted delivery to cancer cells.

Folate receptors, particularly Folate Receptor Alpha (FRα), are overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[4] This differential expression makes folate an ideal targeting moiety for delivering therapeutic payloads, such as PROTACs, specifically to tumor cells, thereby minimizing off-target toxicity. The incorporation of a short polyethylene glycol (PEG) linker, specifically a di-ethylene glycol (PEG2) unit, offers several advantages. PEG linkers are known to enhance the solubility and bioavailability of PROTACs, which are often large and hydrophobic molecules. The flexibility of the PEG chain can also be crucial for achieving the optimal orientation of the POI and E3 ligase to facilitate efficient ubiquitination and subsequent degradation.

This compound is a bifunctional linker that combines the cancer-targeting properties of folate with the favorable physicochemical characteristics of a PEG linker. The terminal amine group provides a convenient attachment point for conjugation to either the POI ligand or the E3 ligase ligand, making it a versatile building block in the synthesis of targeted PROTACs.

Signaling Pathways and Mechanisms

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ubiquitin ligase into close proximity to induce the ubiquitination and subsequent degradation of the target. This process is catalytic, as the PROTAC molecule is released after degradation and can engage in further rounds of protein degradation.

Folate Receptor-Mediated Endocytosis

PROTACs utilizing a this compound linker leverage the folate receptor-mediated endocytosis pathway for targeted entry into cancer cells. The folate moiety of the PROTAC binds with high affinity to the folate receptors on the cell surface. This binding triggers the internalization of the receptor-PROTAC complex into the cell through an endosome. Inside the cell, the PROTAC is released from the endosome into the cytoplasm, where it can engage its target protein and an E3 ligase.

Data Presentation: Efficacy of Folate-Targeted PROTACs

Table 1: Representative Degradation Efficacy of Folate-Conjugated PROTACs

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Folate-ARV-771 | BRDs | HeLa | 246 | >90 | |

| Folate-ARV-771 | BRDs | OVCAR8 | 297 | >90 | |

| Folate-MS432 | MEKs | HeLa | ~500 | ~80 | |

| Folate-MS99 | ALK | SU-DHL-1 | 200 | >90 |

Note: The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Table 2: Folate Receptor Binding Affinities

| Ligand | Receptor | Method | Kd (nM) | Reference |

| Folic Acid | FRα | Radioligand Binding | ~0.19 | |

| Folic Acid | FRα | Isothermal Calorimetry | ~0.19 | |

| Folic Acid | Bovine FBP | Surface Plasmon Resonance | 0.02 |

Note: Kd is the equilibrium dissociation constant, a measure of binding affinity. FBP (Folate-Binding Protein) is often used in binding assays.

Experimental Protocols

Synthesis of this compound Linker

This protocol describes a general method for the synthesis of a Folate-PEG-amine linker, which can be adapted for a PEG2 spacer.

Materials:

-

Folic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Amine-PEG2-Boc (or other protected bifunctional PEG2 linker)

-

Dimethyl sulfoxide (DMSO)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard purification reagents (e.g., silica gel for chromatography)

Procedure:

-

Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add NHS and DCC to the solution and stir at room temperature overnight in the dark to activate the carboxylic acid group of folate.

-

Conjugation to PEG: To the activated folate solution, add the protected Amine-PEG2-Boc linker. Allow the reaction to proceed at room temperature for several hours to form the Folate-PEG2-Boc conjugate.

-

Purification: Purify the Folate-PEG2-Boc conjugate using column chromatography to remove unreacted starting materials and byproducts.

-

Deprotection: Dissolve the purified Folate-PEG2-Boc in DCM and add TFA to remove the Boc protecting group from the terminal amine. Stir at room temperature for 1-2 hours.

-

Final Product: Evaporate the solvent and TFA to yield the final this compound linker. Characterize the product using techniques such as NMR and mass spectrometry.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a this compound PROTAC.

Materials:

-

Cancer cell line overexpressing the folate receptor and the POI

-

This compound PROTAC

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the antibody incubation steps for the loading control.

-

-

Detection and Analysis:

-

Develop the blot using a chemiluminescence substrate and capture the signal.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Folate Receptor Competitive Binding Assay

This protocol is used to confirm that the uptake of the Folate-PROTAC is mediated by the folate receptor.

Materials:

-

Folate receptor-positive cells

-

Folate-PROTAC (unlabeled)

-

Labeled folic acid (e.g., [3H]-folic acid or a fluorescently labeled folate)

-

Free folic acid (for competition)

-

Binding buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed folate receptor-positive cells in a multi-well plate and grow to confluency.

-

Competition: Incubate the cells with a constant concentration of labeled folic acid and increasing concentrations of the unlabeled Folate-PROTAC or free folic acid (as a positive control).

-

Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at 4°C to prevent internalization).

-

Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound ligand.

-

Quantification: Lyse the cells and measure the amount of bound labeled folic acid using a scintillation counter or fluorescence plate reader.

-

Data Analysis: Plot the amount of bound labeled folic acid against the concentration of the competitor (Folate-PROTAC or free folic acid). The concentration of the competitor that inhibits 50% of the labeled folic acid binding (IC50) can be determined.

Mandatory Visualizations

Experimental Workflow for PROTAC Evaluation

Conclusion

The this compound linker represents a sophisticated and strategic component in the design of next-generation PROTACs for cancer therapy. By combining a tumor-targeting moiety with a functionally advantageous linker, it is possible to enhance the therapeutic window of protein degraders, directing their potent activity to malignant cells while sparing healthy tissues. The methodologies and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of these promising targeted therapeutics. Further research and optimization of such targeted PROTACs hold significant promise for advancing the field of oncology.

References

- 1. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]

- 2. Folate Receptor Binding and Transport Studies [bio-protocol.org]

- 3. Folate-PEG-PROTAC Micelles for Enhancing Tumor-Specific Targeting Proteolysis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of Folate-PEG2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG2-amine is a heterobifunctional linker of significant interest in the fields of targeted drug delivery, diagnostics, and proteomics. It comprises three key components: a folate moiety for targeting cells that overexpress the folate receptor (FR), a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine group for covalent conjugation to various molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and its role in biological systems.

Core Chemical Properties

This compound is a yellow, solid compound with well-defined chemical characteristics crucial for its application in bioconjugation and drug delivery.[1][2] Its purity is typically greater than 96%.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C25H33N9O7 | [3] |

| Molecular Weight | 571.6 g/mol | [3] |

| CAS Number | 1099829-15-8 | |

| Appearance | Yellow solid | |

| Solubility | Soluble in Water, DMSO, DMF | |

| Purity | > 96% | |

| SMILES | O=C(CC--INVALID-LINK--NC(C(C=C1)=CC=C1NCC2=NC(C(NC(N)=N3)=O)=C3N=C2)=O)NCCOCCOCCN |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

| Condition | Recommendation | Reference(s) |

| Storage (Powder) | Store at -20°C for up to 3 years. Keep in a desiccator and protected from light. | |

| Storage (In Solvent) | Store at -80°C for up to 1 year. Avoid frequent freeze-thaw cycles. | |

| pH Stability (Folate) | The folate moiety is relatively stable at pH values between 4 and 8 at 37°C. | |

| Amide Bond Stability | The amide bond linkage is generally stable under physiological conditions with negligible hydrolysis. |

Reactivity and Bioconjugation

The terminal primary amine of this compound is the key functional group for conjugation. It readily participates in nucleophilic acyl substitution reactions to form stable amide bonds.

Common Conjugation Chemistry:

-

With Activated Esters (e.g., NHS esters): The amine group reacts efficiently with N-hydroxysuccinimide (NHS) esters at a pH range of 7.0-8.5 to form a stable amide bond. This is one of the most common methods for labeling proteins, nanoparticles, and other molecules.

-

With Carboxylic Acids (EDC/NHS Coupling): In the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS), a carboxylic acid can be activated to form an NHS ester in situ, which then reacts with the amine of this compound.

Role in Targeted Drug Delivery: Folate Receptor-Mediated Endocytosis

The folate moiety of this compound serves as a high-affinity ligand for the folate receptor (FR), which is a well-established tumor marker. FR is overexpressed on the surface of various cancer cells (including ovarian, breast, lung, and kidney cancers) but has limited expression in most normal tissues. This differential expression allows for the targeted delivery of conjugated therapeutics or imaging agents to cancer cells.

The mechanism of cellular uptake is folate receptor-mediated endocytosis.

References

Folate-PEG2-amine: A Core Component in Targeted Therapeutics and Proteolysis-Targeting Chimeras

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG2-amine is a bifunctional molecule increasingly utilized in advanced drug delivery and development. It consists of three key components: a folate moiety for targeting, a polyethylene glycol (PEG) linker, and a terminal amine group for conjugation. This unique structure allows for the targeted delivery of therapeutic agents to cells overexpressing the folate receptor, a hallmark of many cancers. Furthermore, its role as a linker in Proteolysis-Targeting Chimeras (PROTACs) has positioned it as a critical tool in the development of novel therapeutics aimed at targeted protein degradation. This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and underlying biological pathways associated with this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C25H33N9O7 | [1][2] |

| Molecular Weight | 571.59 g/mol | [1][2] |

| CAS Number | 1099829-15-8 | [1] |

| Appearance | Yellow Solid | |

| Solubility | Soluble in DMSO and DMF |

Core Applications and Experimental Frameworks

This compound is primarily employed in two significant areas of drug development: targeted drug delivery and the synthesis of PROTACs.

Targeted Drug Delivery via Folate Receptor-Mediated Endocytosis

The folate moiety of this compound serves as a high-affinity ligand for the folate receptor, which is frequently overexpressed on the surface of various cancer cells. This interaction facilitates the internalization of conjugated payloads through receptor-mediated endocytosis.

The process begins with the binding of the folate-conjugated molecule to the folate receptor on the cell surface. This binding event triggers the formation of an endocytic vesicle, which engulfs the receptor-ligand complex and transports it into the cell. Inside the cell, the acidic environment of the endosome facilitates the release of the conjugated therapeutic agent, which can then exert its pharmacological effect. The folate receptor is subsequently recycled back to the cell surface.

Caption: Folate receptor-mediated endocytosis pathway.

PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis of a folate-targeted PROTAC generally involves a modular approach where the folate-PEG linker, the E3 ligase ligand, and the target protein ligand (warhead) are synthesized or acquired separately and then coupled together.

Caption: General workflow for folate-targeted PROTAC synthesis.

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of Folate-PEG-amine and its subsequent use in creating targeted conjugates. These may require optimization based on the specific reactants and desired final product.

Protocol 1: Synthesis of Folate-PEG-Amine

This protocol describes a common method for conjugating folic acid to a PEG-bis-amine linker.

Materials:

-

Folic acid

-

PEG-bis-amine (e.g., diamino-PEG2)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pyridine (optional)

-

Sephadex G-25 gel filtration column

-

Appropriate glassware and stirring equipment

Procedure:

-

Dissolve folic acid in anhydrous DMSO.

-

Add NHS and DCC to the folic acid solution and stir for several hours at room temperature in the dark to activate the carboxylic acid group of folic acid.

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Add the PEG-bis-amine to the activated folic acid solution. The reaction is typically allowed to proceed overnight at room temperature with continuous stirring.

-

Purify the resulting Folate-PEG-amine conjugate using Sephadex G-25 gel-filtration chromatography to remove unreacted starting materials and byproducts.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule

This protocol outlines the conjugation of the terminal amine of this compound to a molecule containing a carboxylic acid, such as a drug or a linker for a PROTAC.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (Molecule-COOH)

-

Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Tertiary base such as DIPEA (N,N-Diisopropylethylamine)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve the Molecule-COOH in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agents (e.g., EDC and NHS, or HATU) and the tertiary base (DIPEA) to the solution and stir for approximately 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add this compound to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.

-

Upon completion, the reaction mixture can be worked up by dilution with an appropriate organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the final conjugate using flash column chromatography or preparative HPLC.

Conclusion

This compound is a valuable and versatile molecule for researchers in drug development. Its ability to facilitate targeted delivery to cancer cells and its utility as a linker in the burgeoning field of PROTACs make it a key component in the design of next-generation therapeutics. The protocols and pathways described herein provide a foundational understanding for the effective application of this compound in a research setting.

References

Folate-PEG2-Amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Folate-PEG2-amine, a bifunctional molecule increasingly utilized in targeted drug delivery and cancer research. Aimed at researchers, scientists, and drug development professionals, this document outlines its chemical properties, applications, and relevant experimental protocols.

Core Properties of this compound

This compound is a molecule that incorporates three key components: a folate moiety for targeting, a polyethylene glycol (PEG) linker for improved solubility and biocompatibility, and a terminal amine group for conjugation.[1] This unique structure makes it an ideal candidate for targeted drug delivery applications, particularly in oncology.[1]

The CAS number for this compound is 1099829-15-8 .[2][3][4]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1099829-15-8 | |

| Molecular Formula | C25H33N9O7 | |

| Molecular Weight | 571.59 g/mol | |

| Purity | >96% | |

| Solubility | 10 mM in DMSO | |

| Appearance | Yellow Solid | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Mechanism of Action and Applications

This compound serves as a crucial component in the development of targeted therapies due to the high affinity of folate for the folate receptor, which is often overexpressed on the surface of various cancer cells. This allows for the specific delivery of conjugated payloads, such as therapeutic agents or imaging probes, to tumor sites, thereby minimizing off-target toxicity.

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, this compound can be used to direct the PROTAC to cancer cells expressing the folate receptor.

Targeted Drug Delivery Workflow

The following diagram illustrates a generalized workflow for utilizing this compound in targeted drug delivery.

Experimental Protocols

General Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes a general method for conjugating the primary amine of this compound to a molecule containing a carboxylic acid group using carbodiimide chemistry.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (e.g., a drug, linker)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Purification system (e.g., Sephadex G-25 column, HPLC)

Procedure:

-

Dissolve the carboxylic acid-containing molecule and a molar excess of NHS in anhydrous DMSO.

-

Add a molar equivalent of DCC or EDC to the solution and stir at room temperature for 2-4 hours to activate the carboxylic acid.

-

In a separate vessel, dissolve this compound in anhydrous DMSO.

-

Add the this compound solution to the activated carboxylic acid solution.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, purify the resulting Folate-PEG-conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or preparative HPLC to remove unreacted starting materials and byproducts.

Note: This is a generalized protocol and may require optimization for specific molecules.

In Vivo Formulation for Animal Studies

For in vivo experiments, a common formulation involves dissolving the this compound conjugate in a vehicle suitable for administration. A sample formulation is provided below.

Example Formulation:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline/PBS

Procedure:

-

Dissolve the required amount of the compound in DMSO.

-

Add PEG300 and Tween 80, and mix thoroughly.

-

Add the saline or PBS solution to reach the final volume and concentration.

-

Ensure the final solution is clear before administration. If a suspension is formed, it should be prepared fresh before each use.

It is recommended to perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects.

PROTAC-Mediated Protein Degradation Pathway

The diagram below illustrates the mechanism of action for a PROTAC utilizing a folate-targeting moiety.

References

Solubility Profile of Folate-PEG2-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Folate-PEG2-amine, a heterobifunctional linker commonly employed in targeted drug delivery and proteomics. Understanding the solubility of this reagent in various solvents is critical for its effective handling, formulation, and application in diverse experimental settings. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility of this compound

The solubility of this compound is influenced by the presence of both a hydrophilic polyethylene glycol (PEG) linker and a hydrophobic folate moiety. The terminal amine group also contributes to its overall physicochemical properties. While comprehensive quantitative data across a wide range of solvents is not extensively published, qualitative and some quantitative information is available from various sources.

Table 1: Solubility of this compound and Related Compounds

| Compound Name | Solvent | Solubility | Data Type |

| This compound | Dimethyl sulfoxide (DMSO) | 10 mM | Quantitative |

| Folate-PEG-amine HCl Salt (MW 2000) | Dichloromethane (DCM) | Soluble[1] | Qualitative |

| Chloroform | Soluble[1] | Qualitative | |

| Methanol | Soluble[1] | Qualitative | |

| Ethanol | Soluble[1] | Qualitative | |

| Water | Soluble[1] | Qualitative | |

| Dimethylformamide (DMF) | Soluble | Qualitative | |

| Folic acid PEG amine | Water | Soluble | Qualitative |

| Dimethyl sulfoxide (DMSO) | Soluble | Qualitative | |

| Dimethylformamide (DMF) | Soluble | Qualitative |

Note on Solubility: The solubility of PEGylated compounds can be influenced by the length of the PEG chain. The information for "Folate-PEG-amine HCl Salt" with a molecular weight of 2000 suggests that similar derivatives with short PEG chains exhibit solubility in a range of polar and non-polar organic solvents, as well as water. The presence of the folate moiety generally contributes to reduced aqueous solubility compared to the parent PEG-amine, while the PEG chain enhances water solubility compared to folic acid alone.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a detailed methodology for determining the solubility of this compound in a solvent of interest.

1. Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the solvent of interest to the vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility measurements.

-

Dilute the filtered solution with the solvent of interest to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the chosen solvent based on the concentration of the saturated solution, taking into account any dilution factors.

-

3. Data Analysis:

-

The solubility is typically expressed in mg/mL, µg/mL, or molarity (mol/L).

-

Perform the experiment in triplicate to ensure the reliability of the results.

-

Report the mean solubility and the standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

The Strategic Handling and Application of Folate-PEG2-amine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the precise handling and application of targeting ligands are paramount to experimental success. This in-depth technical guide provides a comprehensive overview of the storage, handling, and utilization of Folate-PEG2-amine, a key component in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

This compound is a heterobifunctional molecule composed of a folate moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal amine group. This unique structure enables the targeted delivery of therapeutic payloads to cells overexpressing the folate receptor, a common feature of many cancer cells. The PEG linker enhances solubility and biocompatibility, while the amine group provides a reactive handle for conjugation to various molecules of interest.

Proper Storage and Handling of this compound

The stability and reactivity of this compound are critical for its successful application. Adherence to proper storage and handling protocols is essential to prevent degradation and ensure experimental reproducibility.

Storage Conditions: